(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
Description
BenchChem offers high-quality (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[(3S)-4-benzylmorpholin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(17)10-14-12-18-9-8-16(14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSNILZTWDJCKF-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1COCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and molecular weight of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
An In-Depth Technical Guide to (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate: Structure, Properties, and Synthesis
For inquiries, please contact:
Senior Application Scientist Google AI Labs
Date: February 15, 2026
Abstract
This technical guide provides a comprehensive overview of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate, a chiral morpholine derivative of interest to researchers and professionals in drug discovery and development. The document details the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound. Emphasis is placed on the stereospecific synthesis of the core morpholin-3-one precursor and its subsequent alkylation. Detailed experimental protocols, predicted analytical data, and visualizations are included to facilitate a deeper understanding and practical application of this information. This guide is intended to serve as a valuable resource for chemists and pharmacologists working with novel heterocyclic scaffolds.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The constrained conformational flexibility and favorable physicochemical properties of the morpholine ring make it a desirable scaffold in medicinal chemistry. The introduction of stereocenters and various substituents allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles. (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is a chiral building block that incorporates a benzyl-protected nitrogen, a stereocenter at the 3-position, and an ethyl acetate side chain, making it a versatile intermediate for the synthesis of more complex molecules, particularly those targeting the central nervous system.[1] This guide provides an in-depth analysis of its structure and a detailed, plausible synthetic route based on established chemical principles.
Molecular Structure and Properties
The definitive structure of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is characterized by a morpholine ring with a benzyl group attached to the nitrogen atom (position 4). An ethyl acetate group is attached to the carbon at the 3-position, which is a chiral center with the (S)-configuration.
Chemical Structure
Figure 1: 2D structure of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate highlighting the (S)-stereocenter.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₃ | [2] |
| Molecular Weight | 263.33 g/mol | [2] |
| CAS Number | 1799439-16-9 | [2] |
| Appearance | Predicted: Colorless to pale yellow oil | Inferred from related compounds |
| Boiling Point | 349.1±22.0 °C (Predicted) | [1] |
| Storage | Sealed in dry, room temperature or 2-8°C | , [1][2] |
Proposed Synthetic Pathway
-
Synthesis of the Chiral Precursor: Enantioselective synthesis of (S)-4-benzylmorpholin-3-one from a suitable chiral starting material.
-
Introduction of the Acetonitrile Moiety: Alkylation of the morpholin-3-one with bromoacetonitrile to introduce the two-carbon side chain.
-
Esterification: Ethanolysis of the resulting nitrile to afford the final ethyl ester product.
Figure 2: Proposed three-stage synthetic workflow.
Detailed Experimental Protocols
3.1.1. Synthesis of (S)-4-Benzylmorpholin-3-one
Causality: This step establishes the core chiral morpholin-3-one scaffold. The synthesis starts from a commercially available chiral amino alcohol, (S)-2-(benzylamino)ethanol, ensuring the desired stereochemistry in the final product. The cyclization is achieved via acylation with chloroacetyl chloride followed by an intramolecular Williamson ether synthesis-type reaction, where the alkoxide displaces the chloride.
Protocol:
-
To a stirred solution of (S)-2-(benzylamino)ethanol (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
To the crude chloroacetamide intermediate dissolved in tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-4-benzylmorpholin-3-one.
3.1.2. Synthesis of (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile
Causality: This step introduces the two-carbon side chain required for the final acetate group. Deprotonation of the α-carbon of the morpholin-3-one with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature generates a specific enolate, which then undergoes nucleophilic substitution with bromoacetonitrile.
Protocol:
-
Prepare a solution of LDA by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of (S)-4-benzylmorpholin-3-one (1 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of bromoacetonitrile (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to proceed at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
3.1.3. Synthesis of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
Causality: The final step involves the conversion of the nitrile functionality to an ethyl ester. This is typically achieved through acid-catalyzed alcoholysis (Pinner reaction conditions followed by hydrolysis, or direct acidic ethanolysis). The use of sulfuric acid in ethanol under reflux provides the necessary conditions for this transformation.
Protocol:
-
Dissolve (S)-2-(4-benzylmorpholin-3-yl)acetonitrile (1 equivalent) in absolute ethanol.
-
Carefully add concentrated sulfuric acid (2-3 equivalents) to the solution at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to yield (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate.
Predicted Analytical and Spectroscopic Data
As of the date of this document, experimentally determined spectroscopic data for (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is not publicly available. The following data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 101 MHz, CDCl₃) |
| δ 7.40 - 7.25 (m, 5H, Ar-H) | δ 171.5 (C=O, ester) |
| δ 4.60 (d, J = 13.5 Hz, 1H, N-CH₂-Ph) | δ 168.0 (C=O, lactam) |
| δ 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃) | δ 137.5 (Ar-C) |
| δ 3.90 - 3.75 (m, 2H, morpholine H) | δ 129.0, 128.5, 127.5 (Ar-CH) |
| δ 3.65 - 3.50 (m, 2H, morpholine H) | δ 67.0 (morpholine C-O) |
| δ 3.40 - 3.30 (m, 1H, morpholine CH) | δ 60.5 (O-CH₂) |
| δ 2.90 - 2.70 (m, 2H, morpholine H) | δ 55.0 (N-CH₂) |
| δ 2.60 (dd, J = 16.0, 5.0 Hz, 1H, CH₂-CO) | δ 52.0 (morpholine N-CH₂) |
| δ 2.40 (dd, J = 16.0, 8.0 Hz, 1H, CH₂-CO) | δ 50.0 (chiral CH) |
| δ 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃) | δ 35.0 (CH₂-CO) |
| δ 14.2 (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium-Strong | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1650 | Strong | C=O stretch (lactam) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O-C stretch (morpholine ether) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 263 | [M]⁺ (Molecular Ion) |
| 172 | [M - CH₂COOEt]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
Safety and Handling
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and a proposed synthesis of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate. The outlined synthetic strategy offers a viable route to this valuable chiral building block, leveraging established and reliable chemical transformations. The predicted analytical data serves as a useful reference for researchers working on the synthesis and characterization of this and related compounds. As a versatile intermediate, (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate holds significant potential for the development of novel therapeutic agents, and this guide aims to support and facilitate such endeavors.
References
-
MySkinRecipes. (n.d.). (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate. Retrieved from [Link]
-
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
Sources
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate chemical safety data sheet (MSDS)
Safety, Synthesis, and Technical Application Guide[1]
Part 1: Executive Summary & Chemical Identity
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate is a high-value chiral heterocyclic building block.[1] It serves as a critical intermediate in the asymmetric synthesis of neurokinin-1 (NK1) receptor antagonists and other central nervous system (CNS) active agents.[1] Its structural value lies in the defined stereochemistry at the C3 position of the morpholine ring, which dictates the binding affinity of the final pharmaceutical active ingredient (API).
Unlike commodity chemicals, this compound requires strict control over stereochemical integrity during handling. This guide synthesizes safety protocols with application science to ensure experimental success.
Chemical Specifications Table
| Property | Specification |
| IUPAC Name | Ethyl 2-[(3S)-4-benzylmorpholin-3-yl]acetate |
| CAS Number | 1799439-16-9 |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Appearance | Viscous colorless to pale yellow oil (may solidify upon prolonged cold storage) |
| Boiling Point | ~349°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| Chirality | (S)-Enantiomer (Check optical rotation per batch COA) |
| Storage Condition | 2–8°C (Refrigerate), Inert atmosphere (Argon/Nitrogen) |
Part 2: Health, Safety, and Environment (HSE) Profile
GHS Hazard Classification
While specific toxicological data for this chiral intermediate is limited compared to marketed drugs, "read-across" methodology from morpholine and benzyl-amine analogs dictates the following precautionary classification:
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Handling Workflow
-
Engineering Controls: All open-vessel transfers must occur within a certified chemical fume hood.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles (ANSI Z87.1), and lab coat.
-
Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates) and strong acids, which may hydrolyze the ester or protonate the morpholine nitrogen.
Emergency Response Protocols
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][5][7]
-
Skin Contact: Wash with non-abrasive soap and water.[1] Do not use organic solvents to clean skin, as they may increase transdermal absorption.
-
Spill Management: Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust.[1]
Part 3: Technical Application & Synthesis
Synthetic Utility & Pathway
The utility of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate lies in its bifunctionality: the ester group allows for chain extension or reduction, while the benzyl group protects the amine, allowing for orthogonal chemistry.[1]
Core Synthesis Workflow (Retrosynthetic View)
The compound is typically accessed via the cyclization of chiral amino-alcohol precursors.[1] The following diagram illustrates the logical flow of its synthesis and downstream application.
Figure 1: Synthetic pathway and downstream functionalization logic for the (S)-morpholine intermediate.[1]
Experimental Protocol: Esters Hydrolysis (Validation)
Objective: To convert the ethyl ester to the corresponding carboxylic acid for coupling reactions.[1]
-
Preparation: Dissolve 1.0 eq of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate in THF/Water (3:1 ratio).
-
Reagent Addition: Cool to 0°C. Add 1.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise.[1][8]
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).
-
Workup: Acidify carefully with 1N HCl to pH 4–5. Extract with Ethyl Acetate (3x).[1][9] Dry organic layer over Na₂SO₄.[1]
-
Causality Note: We use LiOH over NaOH to prevent potential racemization at the alpha-carbon next to the chiral center, as LiOH is milder.[1]
Part 4: Analytical Validation (QC)
Trustworthiness in research data relies on rigorous characterization.[1] The following parameters validate the identity and purity of the compound.
NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.20–7.40 (m, 5H): Aromatic protons (Benzyl group). Confirms the presence of the protecting group.
-
δ 4.15 (q, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).[1]
-
δ 3.50–3.80 (m, Morpholine ring): Complex multiplets characteristic of the chiral morpholine core.
-
δ 1.25 (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).[1]
HPLC Method for Chiral Purity
To ensure the (S)-enantiomer has not racemized during storage or synthesis:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.
Part 5: Storage & Stability Decision Tree
Proper storage is non-negotiable for chiral esters, which are prone to hydrolysis or racemization under improper conditions.
Figure 2: Logic flow for maintaining compound integrity during storage.
References
-
BLD Pharm. (2024).[1] (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate Product Specifications. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Morpholine Derivatives. Retrieved from
-
MySkinRecipes. (2025).[1][2] Chemical Specifications and Handling for CAS 1799439-16-9. Retrieved from
-
European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Classification and Labelling of Morpholine Esters. Retrieved from
-
Fluorochem. (2024).[1] Safety Data Sheet for Ethyl 2-(4-benzylmorpholin-2-yl)acetate (Isomer Analog Data). Retrieved from
Sources
- 1. (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. chempoint.com [chempoint.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
Technical Guide: 4-Benzylmorpholin-3-yl Acetate Derivatives in Drug Discovery
Executive Summary
In the high-stakes arena of medicinal chemistry, the morpholine ring is a "privileged scaffold"—a structure capable of providing favorable pharmacokinetic properties (solubility, metabolic stability) while orienting pharmacophores in precise 3D space. 4-benzylmorpholin-3-yl acetate derivatives represent a critical junction in this landscape, existing in two distinct chemical contexts:
-
The Reactive Electrophile (Hemiaminal Ester): A transient, highly reactive intermediate generated via Pummerer rearrangement, used to install complex substituents at the difficult-to-access C3 position.
-
The Stable Scaffold (Side Chain Ester): A robust building block (e.g., ethyl (4-benzylmorpholin-3-yl)acetate) used as a core for neurokinin-1 (NK1) antagonists and kinase inhibitors.
This guide dissects the synthesis, reactivity, and application of both forms, providing researchers with the protocols necessary to leverage this chemistry for lead optimization.
Part 1: The Reactive Intermediate (3-Acetoxy-4-benzylmorpholine)
Mechanistic Basis: The Pummerer Rearrangement
Direct functionalization of the morpholine C3 position is synthetically challenging. The most authoritative method involves the Pummerer rearrangement of 4-benzylmorpholine
When treated with an acylating agent (typically acetic anhydride), the
Reaction Pathway Visualization
The following diagram illustrates the conversion of the
Caption: Pummerer rearrangement pathway generating the reactive 3-acetoxy intermediate for C3-functionalization.
Synthetic Utility
This intermediate is rarely isolated due to its instability; it is typically generated in situ or used immediately. It enables the synthesis of:
-
3-Aryl Morpholines: Via Friedel-Crafts type reaction with electron-rich aromatics.
-
3-Cyano Morpholines: Using TMSCN (Strecker-type synthesis), a precursor to amino acids.
-
Spiro-Morpholines: Via intramolecular cyclization if a nucleophilic side chain is present on the benzyl group.
Part 2: The Stable Scaffold (Morpholin-3-yl Acetate Side Chain)
Structural Significance
Unlike the reactive hemiaminal, the (4-benzylmorpholin-3-yl)acetic acid derivatives (where the acetate is a side chain,
-
Vector Exploration: The acetate arm provides a handle for amide coupling or reduction to an ethyl-linked pharmacophore.
-
Stereochemical Control: Synthesis from chiral amino alcohols (e.g., L-serine or phenylglycinol derivatives) yields enantiopure scaffolds.
Case Study: NK1 Antagonists (Aprepitant Analogs)
The 3-substituted morpholine core is the pharmacophore of Aprepitant (Emend), used for chemotherapy-induced nausea. The synthesis often relies on a benzyl-protected morpholine intermediate where the "acetate" arm is manipulated to introduce the fluorophenyl and triazolinone rings.
Comparative Data: C3-Functionalization Strategies
| Strategy | Reagents | Key Intermediate | Stereocontrol | Scalability |
| Pummerer (C-H Activation) | 3-Acetoxy-4-benzylmorpholine | Low (Racemic) | High | |
| Chiral Pool Cyclization | Amino Alcohols, Dieckmann | Morpholin-3-one / Acetate | High (Enantiopure) | Medium |
| Alkylation of Lactam | LDA, Ethyl Bromoacetate | 4-benzylmorpholin-3-one | Medium (Diastereoselective) | High |
Part 3: Experimental Protocols
Protocol A: Synthesis of C3-Substituted Morpholines via Pummerer Rearrangement
Target: Introduction of an indole group at C3 using the acetate intermediate.
Reagents:
-
4-Benzylmorpholine
-oxide (1.0 eq) -
Acetic Anhydride (3.0 eq)
-
Indole (1.2 eq)
- (Catalytic, 0.1 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Activation: Dissolve 4-benzylmorpholine
-oxide in anhydrous DCM under atmosphere. Cool to 0°C.[1][2] -
Acylation: Add acetic anhydride dropwise. Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC. The N-oxide spot should disappear, replaced by the less polar 3-acetoxy intermediate.
-
Nucleophilic Attack: Cool the mixture back to -78°C. Add the indole followed by slow addition of
. -
Reaction: Stir at -78°C for 1 hour, then slowly warm to RT overnight.
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis of Ethyl 2-(4-benzylmorpholin-3-yl)acetate (Stable Scaffold)
Target: Creating the stable building block for library synthesis.
Reagents:
- -Benzyl ethanolamine
-
Ethyl 4-chloroacetoacetate
-
Base:
or -
Solvent: Toluene or THF
Workflow Visualization:
Caption: Synthetic route to the stable morpholine-3-acetate scaffold.
Part 4: Troubleshooting & Optimization (Expert Insights)
Instability of the Hemiaminal
Researchers often fail when attempting to isolate 4-benzylmorpholin-3-yl acetate (the Pummerer product). It is susceptible to hydrolysis back to the morpholin-3-ol or ring-opening.
-
Solution: Perform "one-pot" transformations. Do not attempt silica purification of the acetoxy intermediate; proceed directly to the nucleophilic substitution step.
Regioselectivity in Alkylation
When alkylating 4-benzylmorpholin-3-one to add the acetate side chain,
-
Solution: Use Lithium Diisopropylamide (LDA) at -78°C to ensure kinetic deprotonation at C3, followed by rapid addition of ethyl bromoacetate.
Benzyl Deprotection
The benzyl group is robust but must eventually be removed to functionalize the nitrogen (e.g., for urea or sulfonamide formation in drug candidates).
-
Standard:
, Pd/C, MeOH. -
Problem: If the C3 side chain contains sulfur (e.g., thioethers), the catalyst will be poisoned.
-
Alternative: Use ACE-Cl (1-Chloroethyl chloroformate) for debenzylation in the presence of sulfur or other sensitive functionalities.
References
-
Pummerer Rearrangement Mechanism & Applications
- Source: Organic Reactions (Wiley). "The Pummerer Reaction of Sulfinyl Compounds."
-
URL:[Link] (General reference to Pummerer chemistry).
-
Synthesis of C-Substituted Morpholines
-
Medicinal Chemistry of Morpholine Scaffolds
-
Aprepitant Synthesis (Morpholine Core)
-
Title: Benzyl morpholine derivatives (Patent US7294623B2).[5]
- Source: Google P
- URL
-
Sources
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemeurope.com [chemeurope.com]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
Solubility profile of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate in organic solvents
An In-Depth Technical Guide Solubility Profile of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate in Organic Solvents: A Methodological Framework for Drug Development
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from process chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate, a key chiral intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS)[1]. The morpholine moiety is often incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties, including solubility and metabolic stability[2][3][4]. Therefore, a thorough understanding of its solubility characteristics in a range of pharmaceutically relevant organic solvents is paramount for efficient process development and optimization.
This document outlines the foundational principles, provides detailed, self-validating experimental protocols based on the gold-standard equilibrium shake-flask method, and establishes a template for data analysis and interpretation. The methodologies described herein are designed for researchers, process chemists, and formulation scientists, offering a robust and scientifically rigorous approach to generating a comprehensive solubility profile.
Introduction: The Strategic Importance of Solubility Profiling
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (MW: 263.33 g/mol , Formula: C₁₅H₂₁NO₃) is a structurally significant building block in medicinal chemistry[5]. The presence of the N-benzylmorpholine core, a "privileged structure," suggests its utility in constructing molecules with favorable biological activity and drug-like properties[2][6]. The solubility of this intermediate directly impacts several key areas of pharmaceutical development:
-
Process Chemistry: Solvent selection for synthesis and work-up procedures is dictated by the solubility of reactants, intermediates, and the final product. Poor solubility can lead to low reaction yields, handling difficulties, and the need for excessively large solvent volumes.
-
Crystallization and Purification: The design of efficient crystallization processes for purification and polymorph control is fundamentally dependent on the compound's solubility curve in various solvent systems. Understanding the solubility profile allows for the rational selection of solvents and anti-solvents to maximize yield and purity.
-
Pre-formulation Studies: For intermediates that may be advanced as drug candidates themselves, or for understanding potential carry-over into the final API, solubility data is the first step in formulation development[7]. It informs the choice of excipients and the feasibility of different dosage forms[7].
Given these critical dependencies, a systematic and rigorous determination of the solubility profile is not merely a data collection exercise; it is a strategic necessity that derisks development and accelerates the path to a viable drug product.
Foundational Principles & Experimental Design
The cornerstone of accurate solubility measurement is the concept of thermodynamic equilibrium . Equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid solute[8]. The most reliable method for determining this value is the Saturation Shake-Flask Method , which is recommended by regulatory bodies and considered the industry's gold standard[8][9][10].
Causality Behind Experimental Choices: A Self-Validating System
Every step in the protocol is designed to ensure the final data point is a true and reliable representation of equilibrium solubility. The following diagram illustrates the critical factors that must be controlled and validated throughout the experimental workflow.
Caption: Key factors influencing the accuracy of equilibrium solubility measurements.
Rationale for Solvent Selection
The choice of solvents should be representative of those commonly used in pharmaceutical manufacturing. A well-curated selection will span a range of polarities and hydrogen bonding capabilities, providing a comprehensive understanding of the solute-solvent interactions.
| Solvent Class | Example Solvents | Rationale for Inclusion | Polarity Index |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Common reaction, purification, and crystallization solvents. Capable of hydrogen bonding. | 5.1, 4.3, 3.9 |
| Esters | Ethyl Acetate | Frequently used in extraction, chromatography, and as a crystallization solvent[11]. | 4.4 |
| Ketones | Acetone | A polar, aprotic solvent used for reactions and cleaning. | 5.1 |
| Ethers | Tetrahydrofuran (THF) | Aprotic solvent with moderate polarity, common in organic synthesis. | 4.0 |
| Aromatic Hydrocarbons | Toluene | Non-polar solvent used in synthesis and some crystallizations. | 2.4 |
| Chlorinated Solvents | Dichloromethane (DCM) | Apolar solvent for synthesis and extraction; useful for poorly soluble compounds. | 3.1 |
| Amides (Polar Aprotic) | N,N-Dimethylformamide (DMF) | High-polarity solvent, often used to dissolve otherwise intractable compounds. | 6.4 |
| Nitriles | Acetonitrile | A polar aprotic solvent common as an HPLC mobile phase and reaction solvent. | 5.8 |
Polarity Index values are relative and sourced from standard literature[12].
Experimental Methodology: A Step-by-Step Protocol
This section details the Shake-Flask protocol for determining the equilibrium solubility. Trustworthiness is embedded by including validation checkpoints.
Materials and Equipment
-
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (Purity >98%, solid form characterized by XRD/DSC)
-
Selected organic solvents (HPLC grade or equivalent)
-
Thermostatically controlled orbital shaker or rotator
-
Calibrated analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Centrifuge with temperature control
-
Calibrated positive displacement pipettes
-
Volumetric flasks (Class A)
-
Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)
-
Validated HPLC-UV system
Workflow for Solubility Determination
The following diagram outlines the complete experimental workflow from preparation to final data analysis.
Sources
- 1. (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate [myskinrecipes.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. 1799439-16-9|(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. celanese.com [celanese.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
Methodological & Application
Conditions for N-Debenzylation of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate: A Detailed Guide for Researchers
The removal of the N-benzyl protecting group is a pivotal transformation in the synthesis of complex nitrogen-containing molecules, particularly in the pharmaceutical industry. (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate serves as a key intermediate where efficient and selective debenzylation is critical to unmask the secondary amine for further functionalization. This guide provides a comprehensive overview of the primary methods for the N-debenzylation of this substrate, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.
Introduction to N-Debenzylation Strategies
The benzyl group is a widely used protecting group for amines due to its general stability across a range of reaction conditions. Its removal, however, can be accomplished through several distinct strategies, each with its own set of advantages and limitations. The primary approaches for the N-debenzylation of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate and related structures can be broadly categorized as:
-
Reductive Cleavage:
-
Catalytic Hydrogenolysis
-
Catalytic Transfer Hydrogenation
-
-
Oxidative Cleavage
-
Acid-Catalyzed Cleavage
The choice of method is often dictated by the presence of other functional groups within the molecule, scalability, and the desired level of chemoselectivity. For the target molecule, the presence of an ethyl ester functionality must be considered, as harsh acidic or basic conditions could lead to hydrolysis.
Comparative Overview of N-Debenzylation Methods
The following table provides a comparative summary of the most common methods for N-debenzylation, with a focus on their applicability to substrates like (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate.
| Method | Typical Reagents & Conditions | Advantages | Disadvantages | Ester Compatibility |
| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C, MeOH or EtOH, rt, 1-5 atm | Clean reaction, high yields, simple work-up.[1] | Requires specialized hydrogenation equipment, potential for ring saturation, catalyst can be pyrophoric. | Generally high |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH, reflux | Avoids use of H₂ gas, rapid reaction times, mild conditions.[2][3][4] | Can require elevated temperatures, potential for catalyst poisoning. | High |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN), aq. MeCN, rt | Fast reactions, mild conditions, chemoselective for N-benzyl groups over O-benzyl groups.[2][5][6][7] | Requires stoichiometric oxidant, work-up can be more involved. | Moderate to High |
| Acid-Catalyzed Debenzylation | Strong acids (e.g., H₂SO₄, TFA) | Can be effective for stubborn substrates. | Harsh conditions, potential for side reactions and ester hydrolysis.[8] | Low to Moderate |
Detailed Protocols and Methodologies
Method 1: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is often the method of choice for N-debenzylation in a standard laboratory setting due to its operational simplicity and avoidance of high-pressure hydrogen gas.[9] Ammonium formate serves as a convenient in situ source of hydrogen.[2][3][4]
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for hydrogenolysis. The palladium surface facilitates the cleavage of the C-N bond.
-
Hydrogen Donor: Anhydrous ammonium formate decomposes in the presence of the catalyst to provide hydrogen, ammonia, and carbon dioxide. This avoids the need for a pressurized hydrogen gas setup.
-
Solvent: Methanol is an excellent solvent for both the substrate and ammonium formate, facilitating the reaction.
-
Temperature: Refluxing temperature is often employed to ensure a reasonable reaction rate.
Experimental Protocol:
-
To a stirred suspension of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (1.0 eq) in dry methanol, add 10% Pd/C (typically 0.1 to 0.25 times the weight of the substrate).
-
To this suspension, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford (S)-Ethyl 2-(morpholin-3-yl)acetate.
Workflow for Catalytic Transfer Hydrogenation:
Caption: Mechanism of CAN-mediated N-debenzylation.
Experimental Protocol:
-
Dissolve (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ceric ammonium nitrate (2.5 eq) in water dropwise to the stirred solution of the substrate.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Classical Catalytic Hydrogenolysis
For laboratories equipped with hydrogenation apparatus, classical catalytic hydrogenolysis remains a highly effective and clean method for N-debenzylation. [1] Experimental Protocol:
-
In a suitable pressure vessel, dissolve (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with nitrogen, followed by vacuum.
-
Introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction for completeness by TLC or LC-MS.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Caution: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. The filter cake should be kept wet and handled with care.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, particularly in catalytic hydrogenations, the catalyst may be poisoned. Adding a small amount of a weak acid like acetic acid can sometimes help by protonating the product amine and preventing it from binding to the catalyst surface. [10]* Steric Hindrance: The N-benzyl group in the target molecule is on a morpholine ring, which is a tertiary amine. While not excessively hindered, bulky substituents on the benzyl group or elsewhere on the morpholine ring could slow down the reaction. In such cases, increasing the catalyst loading, temperature, or hydrogen pressure may be necessary. [10]* Ester Hydrolysis: When using acidic or basic conditions, it is crucial to monitor for potential hydrolysis of the ethyl ester. If this is a concern, milder methods like catalytic transfer hydrogenation are preferred.
-
Over-reduction: In catalytic hydrogenolysis, there is a small risk of reducing the benzene ring of the benzyl group, especially under harsh conditions (high pressure and temperature). This is generally not a significant issue under the mild conditions described.
Conclusion
The N-debenzylation of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate can be effectively achieved through several methods. Catalytic transfer hydrogenation with Pd/C and ammonium formate offers a practical, efficient, and safe option for most laboratory settings. Oxidative debenzylation with CAN provides a rapid alternative, while classical catalytic hydrogenolysis remains a robust and clean method for those with the appropriate equipment. The choice of the optimal conditions will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other sensitive functional groups.
References
-
Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Chemical Communications, (4), 337-338. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Davies, S. G., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, 3765-3775. [Link]
-
Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. ResearchGate. [Link]
-
Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
-
Ji, H., Jing, Q., Huang, J., & Silverman, R. B. (2012). Acid-facilitated debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives. Tetrahedron, 68(5), 1359–1366. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Organic letters, 16(14), 3812–3815. [Link]
-
Davis, B. G., & Ward, S. J. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 4(2), 213-216. [Link]
-
Pagliaro, M., Ciriminna, R., & Pandarus, V. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd (0) under Mild Conditions. Qualitas, 1-4. [Link]
-
Rew, Y., & Goodman, M. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 41(4), 553-555. [Link]
-
König, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 60(11), 5644-5645. [Link]
-
Kowalski, P., Majka, Z., & Kowalska, T. (1998). Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. Chemistry of Heterocyclic Compounds, 34(6), 740-741. [Link]
-
Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Chemoselective oxidative debenzylation of tertiary N-benzyl amines — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 3. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemo- and Stereoselective Reduction of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
Executive Summary
This application note details the optimized protocol for the reduction of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (Compound 1 ) to its corresponding chiral alcohol, (S)-2-(4-benzylmorpholin-3-yl)ethanol (Compound 2 ). This transformation is a critical step in the synthesis of neurokinin-1 (NK1) receptor antagonists and other morpholine-based pharmacophores.
The protocol utilizes Lithium Aluminum Hydride (LAH) in tetrahydrofuran (THF).[1][2] While standard, this reduction presents specific challenges due to the presence of a basic tertiary amine and a chiral center at the C3 position. This guide prioritizes stereochemical retention and efficient aluminum salt removal to maximize yield and purity.
Chemical Strategy & Rationale
Reaction Mechanism
The reduction proceeds via the nucleophilic attack of the aluminohydride anion (
-
First Hydride Transfer: Converts the ester to an aldehyde intermediate (transient).
-
Second Hydride Transfer: Rapidly reduces the aldehyde to the alkoxide.
-
Hydrolysis: Protonation of the alkoxide yields the primary alcohol.
Stereochemical Integrity: The chiral center is located at the C3 position of the morpholine ring, separated from the carbonyl by a methylene bridge (
Reagent Selection
| Reagent | Suitability | Notes |
| LiAlH₄ (LAH) | High | "Gold Standard" for esters. Complete conversion; requires careful workup. |
| NaBH₄ | Low | Insufficient reactivity for esters without additives (e.g., LiCl) or reflux in MeOH. |
| DIBAL-H | Medium | Can stop at aldehyde at -78°C; harder to drive to full alcohol cleanly without cryogenic control. |
| LiBH₄ | Medium | Milder than LAH, but often slower; useful if other sensitive groups are present. |
Decision: LAH is selected for its reliability and speed, provided the "Fieser" workup method is used to manage the aluminum byproducts.
Experimental Protocol
Materials & Equipment
-
Substrate: (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (
ee). -
Reductant: LiAlH₄ (2.4 M solution in THF or pellets). Note: Pellets are safer but require longer dissolution time.
-
Solvent: Anhydrous THF (inhibitor-free, dried over molecular sieves).
-
Equipment: 3-neck round bottom flask, nitrogen manifold, addition funnel, internal temperature probe.
Step-by-Step Procedure
Step 1: Reactor Setup
-
Flame-dry a 500 mL 3-neck flask under vacuum and backfill with Nitrogen (
) three times. -
Charge the flask with LiAlH₄ (1.5 equivalents relative to substrate) suspended/dissolved in Anhydrous THF (10 volumes).
-
Cool the slurry to 0°C using an ice/water bath.
Step 2: Substrate Addition
-
Dissolve (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (1.0 equiv) in Anhydrous THF (5 volumes).
-
Add the substrate solution dropwise via the addition funnel over 30–45 minutes.
-
Critical Control: Maintain internal temperature
to minimize side reactions.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of ester.
Step 3: The "Fieser" Quench (Critical)
The presence of the morpholine amine can cause aluminum salts to form a gelatinous "slime" that traps the product. The Fieser method creates a granular, filterable precipitate.
Assume
-
Cool reaction mixture back to 0°C .
-
Slowly add
mL of Water . (Caution: Vigorous evolution). -
Add
mL of 15% aqueous NaOH . -
Add
mL of Water . -
Warm to RT and stir vigorously for 30 minutes until the gray precipitate turns white and granular.
Step 4: Isolation
-
Filter the mixture through a pad of Celite® to remove aluminum salts.
-
Wash the filter cake with THF (
volumes). -
Concentrate the filtrate under reduced pressure to obtain the crude amino-alcohol.
Step 5: Purification (Acid-Base Extraction)
If the crude purity is
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (Product moves to aqueous phase).
-
Wash aqueous phase with EtOAc (removes non-basic impurities).
-
Basify aqueous phase to pH 10 with 4M NaOH .
-
Extract product back into EtOAc (
).[3][4] -
Dry over
, filter, and concentrate.
Visual Workflows
Reaction Mechanism & Logic
Caption: Step-wise reduction mechanism from ester to primary alcohol via aluminohydride species.
Workup Decision Tree
Caption: Selection of the Fieser workup method to prevent emulsion formation common with amino-alcohols.
Quality Control & Validation
| Analytical Method | Acceptance Criteria | Purpose |
| 1H NMR (CDCl₃) | Disappearance of ethyl quartet (~4.1 ppm). Appearance of | Confirm chemical conversion. |
| Chiral HPLC | Verify lack of racemization. | |
| Karl Fischer (KF) | Ensure dryness for subsequent steps (e.g., Swern oxidation). |
Troubleshooting:
-
Low Yield: Usually due to product trapping in Aluminum salts. Solution: Reflux the filter cake in THF for 30 mins and re-filter.
-
Racemization: Rare, but if observed, check the starting material quality or ensure reaction temperature did not exceed 65°C (reflux).
References
-
Reduction of Amino Acid Esters: Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. "Reduction of Amino Acids to Amino Alcohols: (S)-Valinol". Organic Syntheses, 1985 , 63, 136.
-
Morpholine Synthesis Context: "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs". National Institutes of Health (NIH) / PMC.
-
General LAH Handling: "Lithium Aluminum Hydride (LAH) - Common Organic Chemistry".
-
Workup Protocols: "Fieser Workup for Aluminum Hydride Reductions". University of Rochester, Not Voodoo X.
Sources
Optimized Protocol: Grignard Addition to Morpholine Acetate Esters
Application Note: AN-ORG-2026-04
Introduction & Scope
This application note details the optimized conditions for the reaction of morpholine acetate esters (e.g., ethyl 4-morpholinoacetate) with Grignard reagents (R-Mg-X). This transformation is a cornerstone in medicinal chemistry for synthesizing
While the Grignard reaction is standard, this specific substrate class presents two distinct challenges:
-
Nitrogen Coordination: The tertiary amine in the morpholine ring can coordinate with magnesium species, potentially reducing the effective concentration of the Grignard reagent or altering solubility.
-
Amphoteric Workup: The product is an amino-alcohol. Standard acidic workups used to solubilize magnesium salts will protonate the morpholine nitrogen, trapping the product in the aqueous phase.
This protocol addresses these challenges through solvent optimization and a pH-controlled extraction strategy.
Mechanistic Insight
The transformation proceeds via a nucleophilic acyl substitution followed immediately by a nucleophilic addition . Because the intermediate ketone is more reactive than the starting ester, it is not possible to isolate the ketone using standard Grignard conditions; the reaction drives to the tertiary alcohol.
Reaction Pathway[1][2][3][4][5][6][7][8]
-
First Addition: The Grignard reagent (
) attacks the ester carbonyl, forming a tetrahedral intermediate.[1] -
Elimination: The alkoxide leaving group (
) is expelled, generating a transient -amino ketone. -
Second Addition: A second equivalent of Grignard immediately attacks the highly reactive ketone.[1]
-
Hydrolysis: Acidic hydrolysis yields the tertiary alcohol.[1]
Mechanistic Visualization
Figure 1: Sequential addition mechanism. Note that the ketone intermediate is rarely isolated due to its high reactivity toward the Grignard reagent.
Critical Experimental Parameters
Solvent Selection: THF vs. Diethyl Ether
Recommendation: Anhydrous Tetrahydrofuran (THF)
While diethyl ether (
Stoichiometry
Recommendation: 3.0 Equivalents of Grignard Reagent
-
Theoretical Requirement: 2.0 equivalents (1 for substitution, 1 for addition).
-
Practical Requirement: 3.0 equivalents.[2]
-
The morpholine nitrogen may sequester a portion of the reagent via coordination.
-
Any trace moisture in the hygroscopic amine starting material will quench the reagent.
-
Excess ensures the reaction is driven to completion, avoiding mixed ketone/alcohol products.
-
Temperature Control
Recommendation: 0°C Addition
-
Initial Addition (0°C): Controls the exotherm and minimizes
-deprotonation (enolization) of the ester. -
Completion (Reflux): If the morpholine ring provides significant steric hindrance or coordination, a brief reflux (30-60 min) ensures the second addition completes.
Detailed Protocol
Target Synthesis: 1,1-Diphenyl-2-morpholinoethanol (Example using Phenylmagnesium Bromide).
Phase A: Reagent Preparation[7][9][13]
-
Glassware: Oven-dry a 250 mL 3-neck round-bottom flask, reflux condenser, and addition funnel. Assemble under a positive pressure of Nitrogen or Argon.
-
Substrate Solution: Dissolve Ethyl 4-morpholinoacetate (10 mmol, 1.73 g) in Anhydrous THF (20 mL). Ensure the starting material is dry (azeotrope with toluene if necessary before dissolving).
Phase B: Reaction Execution
-
Grignard Loading: Charge the flask with Phenylmagnesium bromide (30 mmol, 3.0 eq, typically 10 mL of a 3.0 M solution in
or THF). Dilute with additional anhydrous THF (20 mL) if using a commercially available concentrated solution. -
Cooling: Cool the Grignard solution to 0°C using an ice bath.
-
Addition: Add the Substrate Solution dropwise over 30 minutes.
-
Observation: A precipitate may form initially (Mg-amine complex) but should redissolve or form a fine suspension.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2 hours.
-
QC Check: Analyze by TLC or LC-MS. If starting material persists, heat to reflux for 1 hour.
-
Phase C: Workup (The "Self-Validating" Step)
Critical: This step deviates from standard neutral organic workups.
-
Quench: Cool to 0°C. Slowly add Saturated Aqueous
(20 mL). This hydrolyzes the alkoxide.[1] -
Acidification (Optional but recommended): Add 1M HCl until the solution is clear and acidic (pH < 2). This breaks up any stubborn Mg-Amine chelates.
-
Result: The product is now protonated (
) and resides in the Aqueous Layer .
-
-
Wash: Extract the acidic aqueous layer with Diethyl Ether (
mL).-
Purpose: Removes non-basic impurities (biphenyl, unreacted ester, phenols). Discard these organic extracts.
-
-
Basification: Cool the aqueous layer. Slowly add 6M NaOH or
until pH > 10 .-
Indicator: The solution will become cloudy as the free amine product precipitates/oils out.
-
-
Extraction: Extract the basic aqueous layer with DCM (Dichloromethane) or EtOAc (
mL). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Workup Logic Flowchart
Figure 2: pH-Switch Workup Strategy. Essential for purifying amino-alcohols from neutral organic byproducts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous layer during workup. | Ensure pH is >10 before final extraction. Morpholine pKa is ~8.3; pH must be >10 to ensure <1% protonation [2]. |
| Recovered SM | Enolization of ester (Grignard acted as base).[3] | Use Cerium(III) Chloride (Luche conditions). Add dry |
| Incomplete Rxn | Mg-Amine coordination stalling reactivity. | Switch solvent to 100% THF and heat to reflux after addition. |
| Biphenyl Impurity | Homocoupling of Phenyl Grignard. | Inevitable with PhMgBr. The Acid/Base extraction wash (Step C.3) effectively removes this neutral impurity. |
References
-
Solvent Effects in Grignard Reactions
-
Amino-Alcohol Workup Protocols
-
Suppression of Enolization (Luche/Cerium)
-
Organic Chemistry Portal. "Grignard Reaction Mechanism & Optimization." Link
-
-
General Grignard Methodology
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Sciencemadness Discussion Board - Question about amine protection for Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Using (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate in peptide coupling reactions
Application Note: Integration of (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate in Peptidomimetics
-Amino Acid DerivativesExecutive Summary
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate (CAS: 1799439-16-9) serves as a critical chiral building block for introducing conformational constraints into peptide backbones. Structurally, it acts as a cyclic
This guide addresses the two primary synthetic challenges associated with this molecule:
-
Steric Hindrance: The adjacent quaternary center at the C3 position creates significant steric bulk, requiring high-efficiency coupling reagents (e.g., HATU) rather than standard carbodiimides.
-
Orthogonal Protection: The molecule is supplied as an ester (C-term protected) with a benzyl-protected amine (N-term protected). Successful integration requires a precise order of operations—typically ester hydrolysis followed by amide coupling, or hydrogenolysis followed by N-acylation.
Material Profile & Chemical Logic
| Property | Specification | Synthetic Implication |
| Molecular Formula | Lipophilic; soluble in DCM, DMF, THF. | |
| Chirality | (S)-Enantiomer | Risk: Base-mediated epimerization at C3 during hydrolysis or coupling. Avoid strong bases (e.g., NaOH) at high temperatures. |
| Functional Groups | Ethyl Ester, N-Benzyl | Ester: Requires saponification (LiOH) before acting as an acyl donor.N-Benzyl: Must be removed (hydrogenolysis) to act as an acyl acceptor. |
| Steric Profile | High ( | Reaction Time: Extended coupling times (2–16 h) required. |
Workflow Visualization
The following diagram illustrates the divergent pathways for utilizing this building block: Path A (C-Terminal Extension) and Path B (N-Terminal Extension).
Figure 1: Divergent synthetic workflows. Path A is preferred for initial incorporation due to the stability of the N-Benzyl group.
Detailed Experimental Protocols
Protocol A: Preparation of the Free Acid (Saponification)
Objective: To convert the ethyl ester to the carboxylic acid without racemizing the C3 chiral center.
Reagents:
-
Starting Material (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 – 1.5 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Procedure:
-
Dissolution: Dissolve the ethyl ester in THF (approx. 5 mL/mmol) and cool to 0 °C.
-
Hydrolysis: Add the solution of LiOH in water dropwise.
-
Note: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause epimerization at the
-position relative to the morpholine ring.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (typically 2–4 hours).
-
Work-up:
-
Concentrate in vacuo to remove THF.
-
Dilute the aqueous residue with water and wash once with Et₂O (removes unreacted ester).
-
Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl at 0 °C.
-
Critical: Do not acidify below pH 2, as the morpholine nitrogen may protonate and trap salts, making extraction difficult.
-
-
Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Use the crude acid immediately for coupling.
Protocol B: C-Terminal Peptide Coupling (As Acyl Donor)
Objective: Couple the morpholine acid to a peptide amine (R-NH₂).
Mechanism: Due to the steric bulk of the benzyl-protected morpholine, standard EDC/NHS coupling is often too slow, leading to side reactions. We utilize HATU , which generates a reactive aza-benzotriazole ester (OAt-ester) that accelerates coupling to hindered amines.[1]
Reagents:
-
Morpholine Free Acid (1.0 eq)
-
Amine Component (Peptide-NH₂) (1.0 – 1.1 eq)[2]
-
HATU (1.1 eq) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
HOAt (0.5 eq) (Optional additive to further suppress racemization)
-
DIPEA (Diisopropylethylamine) (2.5 – 3.0 eq)
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step:
-
Pre-activation: Dissolve the Morpholine Acid and HATU in anhydrous DMF under Nitrogen.
-
Base Addition: Add DIPEA (1.0 eq) to the acid mixture. Stir for 1–2 minutes. The solution should turn slightly yellow.
-
Caution: Do not pre-activate for >5 minutes; guanidinium salt formation can occur.
-
-
Coupling: Add the Amine Component followed by the remaining DIPEA (1.5–2.0 eq).
-
Incubation: Stir at room temperature for 4–16 hours.
-
Monitoring: Use LC-MS. If conversion stalls <50%, add a second portion of HATU (0.5 eq) and DIPEA.
-
-
Work-up: Dilute with EtOAc, wash with 5% NaHCO₃, Water, and Brine.
Protocol C: N-Terminal Deprotection & Extension (As Nucleophile)
Objective: Remove the benzyl group and couple a new amino acid to the morpholine nitrogen.
Challenge: The resulting secondary amine is sterically crowded by the adjacent C3-sidechain.
Step 1: Hydrogenolysis (Benzyl Removal) [3]
-
Dissolve the N-Benzyl morpholine derivative in MeOH or EtOH.
-
Add Pd(OH)₂/C (Pearlman’s Catalyst) (10-20 wt%). This is often superior to standard Pd/C for stubborn benzyl amines.
-
Stir under H₂ (balloon pressure) for 12–24 hours.
-
Note: If the reaction is sluggish, add 1.0 eq of acetic acid or HCl to protonate the amine, preventing catalyst poisoning.
-
-
Filter through Celite and concentrate.
Step 2: Difficult Coupling (N-Acylation) Standard HATU protocols may fail here.
-
Preferred Method: Use Acid Fluorides (generated via TFFH) or PyBrOP .
-
Protocol (PyBrOP):
-
Dissolve the incoming Fmoc-Amino Acid (1.2 eq), PyBrOP (1.2 eq), and the Morpholine Amine (1.0 eq) in DCM/DMF (1:1).
-
Add DIPEA (3.0 eq).
-
Refluxing in DCM (40 °C) or using Microwave irradiation (50 °C, 15 min) is often necessary to drive this coupling to completion.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance prevents nucleophilic attack. | Switch solvent to NMP (better solvation). Use COMU or PyAOP instead of HATU. |
| Epimerization (Racemization) | Over-activation or high base concentration. | Use TMP (2,4,6-trimethylpyridine) (Collidine) instead of DIPEA. It is a weaker, more sterically hindered base that reduces proton abstraction at the chiral center. |
| Incomplete Hydrolysis | Ethyl ester is stable; LiOH is too slow. | Switch to LiOH in THF/MeOH/H2O (4:1:1). Mild heating (35 °C) may be required, but monitor chirality closely. |
| Catalyst Poisoning | Amine binds to Pd surface during debenzylation. | Add 1-2 eq of Ammonium Formate as a hydrogen donor/buffer, or run the reaction in Acetic Acid . |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4][5] An efficient peptide coupling additive.[1][2][4] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Trabocchi, A., et al. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(16).
-
Kantevari, S., et al. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection: Protocols and Mechanisms. BenchChem Application Notes.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Morpholine Ester Synthesis
Welcome to our dedicated technical support center for the asymmetric synthesis of morpholine esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high enantiomeric excess (ee). As a Senior Application Scientist, I've compiled this resource based on established principles of asymmetric catalysis and field-proven troubleshooting strategies to help you navigate the nuances of your synthetic challenges. The morpholine scaffold is a cornerstone in medicinal chemistry, and achieving stereochemical purity is often paramount to therapeutic efficacy.[1][2] This guide will provide a structured approach to diagnosing and resolving issues of low enantioselectivity in your reactions.
Understanding the Challenge: The Path to High Enantiomeric Excess
Asymmetric synthesis is a delicate dance of kinetics and thermodynamics, where the chiral catalyst or auxiliary orchestrates the formation of one enantiomer over the other.[3] A low enantiomeric excess is a clear indicator that this orchestration is being disrupted. The root cause can often be traced back to one or more of the following areas: the integrity of your reagents and catalyst, the precision of your reaction conditions, or the accuracy of your analytical methods. This guide will systematically address each of these potential pitfalls in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Visualizing the Troubleshooting Workflow
Before diving into specific issues, let's visualize a logical workflow for troubleshooting low enantiomeric excess. This diagram outlines a systematic approach, starting from the initial observation of low ee and progressing through a series of checks and optimizations.
Sources
- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate
[1]
Executive Summary
Immediate Action Required: Treat (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate as a Potent Pharmaceutical Intermediate .
As a chiral morpholine derivative and a key precursor in the synthesis of neurokinin-1 antagonists (e.g., Aprepitant), this compound presents a dual hazard profile: chemical irritancy typical of morpholines/esters and potential pharmacological activity .[1] Standard "organic solvent" PPE is insufficient. This guide outlines the elevated containment protocols required to ensure data integrity and operator safety.
Part 1: Risk Assessment & Hazard Identification
Causality & Mechanism: Why we choose specific PPE.
Effective safety protocols rely on understanding the molecular behavior of the analyte. We do not simply "wear gear"; we deploy barriers against specific chemical mechanisms.[2]
| Functional Group | Associated Hazard Mechanism | Critical PPE Implication |
| Morpholine Ring | Secondary/Tertiary amine character.[1] High pKa (typically ~8-9).[1] Causes chemical burns or severe irritation to mucous membranes via protonation of tissue proteins. | Respiratory Protection: Inhalation of dust/mist must be zero. Fume hood is non-negotiable. |
| Benzyl Moiety | Increases lipophilicity (LogP > 2). Facilitates rapid dermal absorption, carrying the reactive morpholine core through the stratum corneum and into the bloodstream. | Glove Selection: Thin latex is permeable to lipophilic organics. Nitrile (minimum thickness required) is the only acceptable barrier. |
| Ethyl Ester | Susceptible to hydrolysis; potential for volatile emissions. Volatility increases if the compound is a free base (oil) vs. a salt (solid). | Eye Protection: Vapors can bypass standard safety glasses. Goggles are required for liquid handling. |
| Chiral Center (S) | Enantiomeric purity implies specific biological interaction. As a drug precursor, assume biological potency (reproductive/developmental toxicity) until proven otherwise. | Containment: Double-gloving and static control are required to prevent trace contamination.[1] |
Risk Logic Visualization
The following decision tree illustrates the operational logic for determining hazard levels based on the compound's physical state.
Figure 1: Hazard determination logic based on the physical state of the morpholine intermediate.
Part 2: The PPE Matrix
Self-Validating System: The "Barrier Integrity" Protocol.[1]
Do not rely on generic lab safety rules. For this specific intermediate, adhere to the "3-Zone Defense" strategy.
| Zone | PPE Requirement | Technical Specification & Rationale |
| 1. Dermal (Hands) | Double Nitrile Gloves | Outer: 5 mil (0.12 mm) Nitrile (High dexterity).Inner: 4 mil Nitrile (Contrast color recommended).Rationale:[1] Benzyl groups penetrate latex. Double gloving creates a "breakthrough buffer." If the outer glove tears, the inner glove protects while you doff and replace. |
| 2. Ocular/Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ D3 (Droplet/Splash).Rationale:[1] Standard safety glasses have gaps. Morpholine vapors are lachrymators (tear-inducing).[1] Goggles seal the ocular cavity. |
| 3. Respiratory | Engineering Control (Primary) | Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale:[1] PPE (respirators) is the last line of defense. The primary barrier must be the hood airflow. |
| 4. Body | Tyvek® Lab Coat (or equivalent) | Spec: Closed-front, elastic cuffs.Rationale:[1] Cotton coats absorb liquids and hold them against the skin. Non-woven synthetics (Tyvek) repel lipophilic splashes. |
Part 3: Operational Protocols
Expertise & Experience: Step-by-Step Handling.
A. Weighing & Transfer (Solid/Salt Form)
The Danger: Static electricity can cause "fly-out" of charged organic powders, leading to invisible surface contamination.
-
Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure. This neutralizes the charge on the morpholine salt.
-
Glove Check: Inflate gloves with air to check for pinholes before donning.
-
Weighing:
-
Tare the receiving vessel (with lid) before adding the compound.
-
Use a disposable anti-static spatula.
-
Never return excess material to the stock container (cross-contamination risk).
-
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] Dispose of the wipe as hazardous solid waste.
B. Reaction Setup (Liquid/Oil Form)
The Danger: Exothermic hydrolysis or amine reactivity.
-
Vessel Selection: Use glassware with ground-glass joints (Standard Taper 14/20 or 24/40).[1] Avoid rubber stoppers, which can absorb amines and degrade.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Morpholine derivatives can oxidize or absorb atmospheric CO2 (forming carbamates) over time.
-
Addition: If adding acid chlorides or anhydrides to this intermediate, expect a rapid exotherm. Add reagents dropwise at 0°C.
C. Emergency Response Flow
If a spill occurs, immediate action is required to prevent sensitization.[3][4][5]
Figure 2: Emergency response workflow for dermal contact or laboratory spills.
Part 4: Disposal & Waste Management
Logistics: The Cradle-to-Grave Responsibility.[1]
Improper disposal of pharmaceutical intermediates is a regulatory violation and an environmental hazard.
-
Segregation:
-
Solid Waste: Contaminated gloves, spatulas, and weighing boats must go into "Hazardous Solid Waste" (often yellow bags/bins).
-
Liquid Waste: Segregate based on the solvent used.
-
Non-Halogenated: If dissolved in Ethyl Acetate, Methanol, or THF.
-
Halogenated:[1] If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
-
Labeling: clearly mark the tag with the full chemical name: (S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate . Do not use abbreviations like "Morpholine Int."
-
Quenching: If the material is in a reactive mixture (e.g., with unreacted acid chloride), quench carefully with saturated Sodium Bicarbonate before bottling for disposal.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine. PubChem. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] United States Department of Labor. Available at: [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Morpholine.[6] ECHA.[6] Available at: [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
